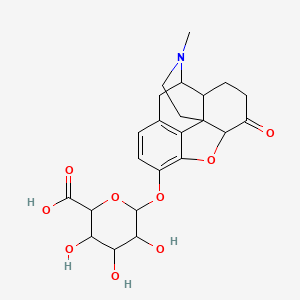

Hydromorphone-3-glucuronide

Description

Significance of Glucuronidated Metabolites in Opioid Pharmacokinetics

Glucuronidation is a major metabolic pathway for many opioids, including morphine, hydromorphone, and oxymorphone. nih.gov This process, a type of Phase II metabolism, involves the conjugation of the opioid molecule with glucuronic acid, a hydrophilic substance. nih.gov This reaction is catalyzed by enzymes known as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.gov The addition of the glucuronic acid moiety significantly increases the water solubility of the drug, facilitating its excretion from the body, primarily through the urine. nih.govnih.gov

The resulting glucuronidated metabolites can have pharmacological properties that differ significantly from the parent opioid. For instance, morphine is metabolized to both morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov While M6G is a potent analgesic, M3G is devoid of analgesic effects and has been associated with neuroexcitatory effects. nih.govmypcnow.orgviamedica.pl The formation and accumulation of these active or inactive metabolites can profoundly influence the therapeutic and adverse effect profiles of the parent opioid. nih.govwiley.comuq.edu.au Therefore, understanding the role of glucuronidated metabolites is essential for predicting and managing the clinical effects of opioids.

Overview of Hydromorphone Glucuronidation Pathways

The primary metabolic pathway for hydromorphone is hepatic glucuronidation, leading to the formation of hydromorphone-3-glucuronide (H3G). nih.govdrugbank.com This process is mainly carried out by the UGT2B7 enzyme. nih.govdrugbank.com Unlike morphine, which has a hydroxyl group at the 6-position allowing for the formation of an additional glucuronide metabolite (M6G), hydromorphone has a ketone group at this position, preventing direct glucuronidation. wiley.com Consequently, H3G is the principal metabolite of hydromorphone. wiley.comnih.gov

Minor metabolic pathways for hydromorphone also exist, including N-demethylation to norhydromorphone (B170126), a reaction mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2C9. drugbank.compharmgkb.org However, the vast majority of a hydromorphone dose is metabolized to H3G. nih.gov

Rationale for Dedicated Research on this compound as a Key Metabolite

Dedicated research on H3G is warranted due to its status as the major metabolite of hydromorphone and its potential to exert significant pharmacological effects. nih.govnih.gov Studies have shown that H3G, much like its structural analog M3G, can produce neuroexcitatory effects. nih.govnih.gov These effects can include myoclonus, allodynia, and seizures, particularly when high doses of hydromorphone are administered, leading to the accumulation of H3G in the central nervous system. wiley.comuq.edu.aunih.gov

Research has demonstrated that H3G is a more potent neuroexcitant than M3G in animal models. nih.gov This finding underscores the importance of understanding the pharmacokinetics and pharmacodynamics of H3G to better manage the clinical use of hydromorphone. The accumulation of this neuroexcitatory metabolite may contribute to some of the adverse effects observed in patients, and a thorough understanding of its properties is crucial for optimizing hydromorphone therapy. wiley.comuq.edu.aunih.gov

Structure

2D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-6-[(3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSHIBYUEOPPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mechanisms of Hydromorphone 3 Glucuronide Formation

Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Involved in Hydromorphone Glucuronidation

The glucuronidation of hydromorphone is a key metabolic process, and several UGT isoforms have been identified as playing a role.

Predominant Role of UGT2B7 in Hydromorphone Glucuronidation

Research has consistently identified UGT2B7 as the principal enzyme responsible for the glucuronidation of hydromorphone to form H3G. oup.comdrugbank.comnih.govmdpi.com This isoform, predominantly found in the liver, demonstrates a high affinity and catalytic efficiency for hydromorphone. oup.comnih.govoup.com The metabolism of hydromorphone is mainly hepatic, with the generation of H3G through glucuronidation reactions being the primary pathway, largely driven by the activity of UGT2B7. drugbank.com In fact, this metabolic route is so significant that it accounts for a substantial portion of the initial dose administered. drugbank.com

The UGT2B7 enzyme is a major player in the metabolism of several opioids, not just hydromorphone. nih.gov While genetic variations in the UGT2B7 gene exist, there is currently no conclusive evidence to suggest that these variations significantly alter the metabolism of hydromorphone to a degree that would affect its efficacy or toxicity. oup.com

Kinetic Characterization of Glucuronidation Reactions Leading to Hydromorphone-3-Glucuronide

Understanding the kinetics of the enzymes involved in H3G formation is essential for predicting how hydromorphone will be metabolized in the body.

Enzyme Kinetics and Substrate Affinity of Relevant UGTs

The primary metabolic pathway for hydromorphone is hepatic glucuronidation, leading to the formation of this compound. drugbank.com This reaction is predominantly catalyzed by the enzyme UGT2B7. drugbank.com The significant first-pass metabolism in the liver, accounting for 62% of an initial dose, underscores the high efficiency of this enzymatic process. drugbank.com

Factors Influencing Reaction Rates in In Vitro Systems

Enzyme Source and Purity: The rate of H3G formation can be influenced by the source of the enzymes used in in vitro studies. For instance, studies have utilized rat liver microsomes as a source of UGT enzymes. nih.gov

Substrate and Cofactor Availability: The concentrations of hydromorphone and the cofactor uridine-5'-diphosphoglucuronic acid (UDPGA) are critical for the reaction rate. nih.gov

Presence of Inhibitors: Certain compounds present in biological matrices, such as urine, can inhibit the activity of β-glucuronidase enzymes, which are often used in the analytical process to measure glucuronidated metabolites. imcstips.com This inhibition can affect the apparent rate of H3G formation in experimental setups. imcstips.com

Dispositional Kinetics of Hydromorphone 3 Glucuronide in Preclinical Models

Absorption and Distribution Dynamics in Animal Models

The absorption of H3G itself is not a primary focus of study, as it is formed endogenously following the administration of hydromorphone. However, the distribution of this metabolite throughout the body has been investigated in several animal models.

Tissue Distribution Profiles of Hydromorphone-3-Glucuronide

Following the administration of hydromorphone, H3G is extensively distributed to various tissues. Preclinical studies in rats, dogs, and rabbits have shown that H3G is the principal metabolite identified in the circulation. fda.gov In dogs administered radiolabeled hydromorphone, metabolite profiling indicated that H3G was qualitatively similar in plasma, urine, and feces. fda.gov

While specific quantitative tissue-to-plasma concentration ratios for H3G are not extensively reported, studies on the parent compound, hydromorphone, indicate extensive tissue distribution. fda.gov Given that H3G is more polar than hydromorphone, its distribution into lipophilic tissues may be less extensive. However, it is readily found in highly perfused organs. Studies on the analogous compound, morphine-6-glucuronide (B1233000) (M6G), have shown its detection in the kidney, liver, and various regions of the brain in horses, suggesting that glucuronide metabolites can distribute to these key organs. nih.govescholarship.org

Blood-Brain Barrier Penetration and Central Nervous System Accumulation in Preclinical Species

A critical aspect of the disposition of H3G is its ability to cross the blood-brain barrier (BBB). It is generally accepted that H3G has a limited capacity to penetrate the central nervous system (CNS). nih.gov This is attributed to its high polarity compared to the parent compound, hydromorphone.

Despite its low BBB penetration, H3G has been implicated in neuroexcitatory effects. researchgate.net Studies in animal models have shown that direct administration of H3G into the central nervous system can elicit behaviors such as allodynia, myoclonus, and seizures. researchgate.net While systemic administration does not lead to high brain concentrations, the accumulation of H3G in the periphery and its potential for low-level entry into the CNS, particularly with high doses or in cases of compromised BBB integrity, remains a topic of investigation. The structural analogue, morphine-3-glucuronide (B1234276) (M3G), which is also highly hydrophilic, has been shown to have a brain/blood ratio of 0.08 in rats, indicating poor penetration. springermedizin.de

Elimination Pathways and Mechanisms in In Vivo Preclinical Studies

The elimination of H3G from the body is a critical determinant of its potential for accumulation and associated effects. In vivo preclinical studies have elucidated the primary routes and mechanisms of its clearance.

Renal Excretion Mechanisms of this compound

The primary route of elimination for H3G is through the kidneys. drugbank.comfda.govpfizermedicalinformation.com Following the administration of hydromorphone, the majority of the dose is excreted in the urine as H3G. fda.govpfizermedicalinformation.com In rats, dogs, and rabbits, unchanged hydromorphone and H3G were the principal components identified in urine. fda.gov

The mechanisms underlying the renal excretion of H3G are thought to involve both glomerular filtration and active tubular secretion, similar to other glucuronide metabolites. While specific studies detailing the contribution of each process for H3G are limited, the high polarity and water solubility of the compound facilitate its efficient removal by the kidneys. In patients with renal impairment, the clearance of H3G is significantly reduced, leading to its accumulation in the plasma. nih.gov This observation in clinical settings underscores the importance of renal function in the elimination of this metabolite.

Biliary Excretion and Enterohepatic Recirculation Potential

In addition to renal excretion, biliary excretion can also contribute to the elimination of glucuronide metabolites. In male beagle dogs administered radiolabeled hydromorphone, H3G was detected in the feces, suggesting a role for biliary excretion. fda.gov

Studies on the analogous compound, morphine-3-glucuronide (M3G), in rats provide further insight into this pathway. Following intravenous administration of M3G to bile duct-cannulated rats, up to 20% of the dose was recovered in the bile as unchanged M3G. nih.gov This study also demonstrated that M3G can be taken up by the liver from the systemic circulation and subsequently excreted into the bile, suggesting a potential for enterohepatic recirculation. nih.gov Given the structural similarity between M3G and H3G, it is plausible that H3G also undergoes biliary excretion and may have a potential for enterohepatic recirculation, although this represents a minor pathway compared to renal excretion. painphysicianjournal.com

In Vitro and Ex Vivo Models for this compound Disposition Studies

In vitro and ex vivo models have been instrumental in elucidating the metabolic pathways leading to the formation of H3G. The primary enzyme responsible for the glucuronidation of hydromorphone to H3G is UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govdrugbank.comoup.com

Analytical Methodologies for Hydromorphone 3 Glucuronide Quantification in Research Contexts

Advanced Chromatographic Techniques for Hydromorphone-3-Glucuronide Detection and Quantification

Advanced chromatographic methods, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for the precise quantification of H3G in complex biological matrices. oup.com These techniques are essential for distinguishing H3G from its parent compound and other structurally similar metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of H3G and other opioid metabolites. oup.comnih.govoup.com This is due to its superior selectivity, accuracy, and ability to detect low concentrations. oup.comnih.gov The technique involves separating the analyte from other matrix components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions, ensuring highly specific identification and quantification.

Several studies have detailed the development and application of LC-MS/MS assays for H3G. For instance, a method developed for rat plasma successfully quantified H3G alongside hydromorphone and other metabolites. nih.gov Another application demonstrated the quantification of H3G in human hair, a matrix used to monitor long-term drug exposure. rti.orgnih.gov In this context, detecting metabolites like H3G is critical to differentiate between active drug use and external contamination. rti.orgnih.gov

The chromatographic separation is often achieved using reversed-phase columns, such as C18 or pentafluorophenyl (PFP) columns, with gradient elution. oup.comnih.govlcms.cz Mobile phases typically consist of an aqueous component with a modifier like ammonium (B1175870) formate (B1220265) or formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). oup.comoup.comnih.gov

Table 1: Examples of LC-MS/MS Methods for H3G Quantification

| Matrix | Chromatography System | Column | Key Finding/Application | Reference |

|---|---|---|---|---|

| Rat Plasma | High-Performance Liquid Chromatography (HPLC) | Not Specified | Demonstrated that H3G is the major metabolite of hydromorphone in rats. | tandfonline.com |

| Human Serum | High-Performance Liquid Chromatography (HPLC) | Thermo Scientific AccuCore PFP | Simultaneous quantification of morphine, its glucuronide metabolites, and hydromorphone. | nih.gov |

| Human Hair | Liquid Chromatography (LC) | Not Specified | Quantified H3G in hair, with concentrations ranging from ~1 to 25 pg/mg. | rti.orgnih.govoup.com |

| Human Whole Blood | Liquid Chromatography (LC) | Phenomenex Synergi reversed-phase | Simultaneous analysis of 23 opioids and their metabolites, including H3G. | oup.com |

| Oral Fluid | Ultra-Performance Liquid Chromatography (UPLC) | ACQUITY UPLC BEH C18 | Achieved baseline separation of H3G from isomers morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000). | lcms.cz |

| Great Horned Owl Plasma | Vanquish Liquid Chromatography System | Not Specified | Pharmacokinetic study following hydromorphone administration. | avma.org |

For an analytical method to be considered reliable for research purposes, it must undergo rigorous validation. This process assesses several key parameters to ensure the data generated is accurate and reproducible. nih.gov Validation guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), are often followed. nih.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for H3G typically show high correlation coefficients (R² > 0.99). oup.comavma.org

Limit of Detection (LOD) and Limit of Quantitation (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For H3G, LLOQs have been reported at levels such as 5.0 ng/mL in rat plasma and 1.0 ng/mL in avian plasma. nih.govavma.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV) and is assessed at both intra-assay (within a single run) and inter-assay (between different runs) levels. nih.gov For H3G analysis, precision values are typically required to be ≤15%. nih.govoup.com

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the percent of the nominal concentration. avma.org

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov Studies have reported extraction recoveries of over 76% for H3G from plasma. tandfonline.com

Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for given time intervals (e.g., freeze-thaw, long-term storage). nih.gov

Table 2: Selected Validation Parameters from H3G Analytical Methods

| Matrix | Parameter | Result | Reference |

|---|---|---|---|

| Rat Plasma | Intra- & Inter-assay Variability | ≤12% | nih.govtandfonline.com |

| Rat Plasma | Limit of Detection (LOD) | 11 nmol/L (5.0 ng/mL) | nih.govtandfonline.com |

| Rat Plasma | Extraction Recovery | >76% | nih.govtandfonline.com |

| Human Whole Blood | Precision (Intra- & Inter-day) | 0.6% - 13.8% | oup.com |

| Human Whole Blood | Recovery | 80.3% - 101.4% | oup.com |

| Great Horned Owl Plasma | Limit of Quantitation (LOQ) | 1 ng/mL | avma.org |

| Great Horned Owl Plasma | Accuracy | 96.7% - 105.7% of nominal concentration | avma.org |

| Great Horned Owl Plasma | Precision (%RSD) | 5.3% - 11.2% | avma.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Sample Preparation Strategies for this compound Analysis in Diverse Research Matrices (e.g., plasma, urine, tissues, hair)

Effective sample preparation is a critical step to remove interfering substances from biological matrices and concentrate the analyte before chromatographic analysis. The choice of technique depends on the complexity of the matrix and the required sensitivity of the assay.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from complex samples like plasma, whole blood, and urine. oup.comtandfonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of solvent. Various SPE sorbents can be used, such as C2 or C18 cartridges. oup.comtandfonline.com For hair analysis, samples may first undergo digestion before being subjected to SPE. frontiersin.org

Protein Precipitation (PPT): For matrices like serum and plasma, PPT is a simpler and faster alternative to SPE. nih.gov It involves adding a solvent, typically methanol or acetonitrile, to the sample to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. This method was successfully used for the analysis of hydromorphone and other opioids in human serum. nih.gov

Dilute-and-Shoot: For less complex matrices like urine, a "dilute-and-shoot" approach offers a high-throughput option with minimal sample preparation. oup.com This method involves simply diluting the urine sample with a solvent (often containing the internal standard) and injecting it directly into the LC-MS/MS system. oup.com

Specialized Preparations for Complex Matrices:

Hair: Analysis of H3G in hair requires a more involved preparation. The process typically includes washing the hair to remove external contaminants, followed by pulverization or chemical digestion (e.g., using M3® reagent at high temperature) to release the analytes from the keratin (B1170402) matrix before extraction, often by SPE. rti.orgfrontiersin.org

Exhaled Breath Condensate (EBC): For this novel matrix, sample preparation can involve lyophilization (freeze-drying) of the collected condensate, followed by reconstitution in a small volume of mobile phase. nih.gov

Development and Application of Novel Analytical Approaches for this compound Detection

Research continues to explore novel analytical approaches to improve the detection of H3G, focusing on less invasive matrices and enhancing the ability to distinguish drug use from contamination.

One of the most significant novel applications is the quantification of H3G in human hair. rti.orgnih.gov Because drug metabolites are incorporated into the hair shaft and are not present as external contaminants, their detection provides definitive evidence of drug ingestion. nih.gov A validated LC-MS/MS method has shown that H3G is present in the hair of opioid users at quantifiable concentrations, generally increasing with the concentration of the parent hydromorphone. rti.orgoup.com In one study of 46 opioid users, the average concentration of H3G was 0.94% relative to the parent compound's concentration. rti.orgnih.gov

Another area of development involves the analysis of alternative biological fluids. A method using mixed-mode solid-phase μElution combined with UPLC-MS/MS has been developed for the direct analysis of H3G and other opioids in oral fluid. lcms.cz This provides a non-invasive collection method and the technique was able to achieve baseline separation between H3G and its isomers. lcms.cz

Furthermore, the potential for analyzing exhaled breath condensate (EBC) as a non-invasive matrix for drug monitoring is being investigated. nih.gov While a study exploring this for morphine and hydromorphone did not detect the parent drugs, it laid the groundwork for methodologies aimed at detecting metabolites in this matrix, highlighting the ongoing search for innovative and minimally invasive screening techniques. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | H3G |

| Hydromorphone | |

| Morphine | |

| Morphine-3-glucuronide | M3G |

| Morphine-6-glucuronide | M6G |

| Dihydromorphine | |

| Dihydroisomorphine | |

| Norhydromorphone (B170126) | |

| Codeine-6-glucuronide | |

| Oxymorphone-3-glucuronide | |

| Propofol glucuronide | |

| Fentanyl | |

| Acetonitrile |

Pharmacological and Biological Significance of Hydromorphone 3 Glucuronide As a Metabolite

Receptor Binding Profiles and Affinities of Hydromorphone-3-Glucuronide

Studies on the receptor binding profile of this compound (H3G) indicate that it has a low affinity for mu-opioid receptors. frontiersin.org This is in stark contrast to its parent compound, hydromorphone, which exhibits a high affinity for these receptors, contributing to its potent analgesic effects. nih.gov The weak binding of H3G to mu-opioid receptors is consistent with its lack of analgesic activity. researchgate.netnih.gov While hydromorphone also has a minor affinity for delta and kappa opioid receptors, the binding profile of H3G at these receptors is not as extensively documented. drugbank.com The significant difference in receptor affinity between hydromorphone and H3G underscores the critical role of the chemical structure in determining the pharmacological activity of these compounds.

Table 1. Comparative Mu-Opioid Receptor Binding Affinities. frontiersin.orgnih.gov

Modulation of Cellular Signaling Pathways by this compound in In Vitro Models

The neuroexcitatory effects of this compound (H3G) are believed to be mediated through distinct cellular signaling pathways. While direct activation of traditional opioid receptors is minimal, evidence suggests that H3G, similar to its analogue morphine-3-glucuronide (B1234276) (M3G), may indirectly activate N-methyl-D-aspartate (NMDA) receptors. omicsonline.org Furthermore, studies on M3G have implicated the Toll-like receptor 4 (TLR4) signaling pathway in its neuroexcitatory effects. frontiersin.orgcambridge.org Activation of TLR4 can lead to the production of pro-inflammatory cytokines, which may contribute to the observed neuronal hyperexcitability. cambridge.org Although direct evidence for H3G's interaction with TLR4 is still emerging, the structural similarity to M3G suggests a comparable mechanism. researchgate.netnih.gov In vitro studies using embryonic cultured hippocampal neurons have shown that M3G's neuroexcitatory effects are mediated via indirect activation of NMDA receptors, providing a potential model for understanding H3G's actions. omicsonline.org

In Vitro Assessment of this compound Biological Activity

In vitro assessments have consistently demonstrated the lack of opioid agonist activity for this compound (H3G). Unlike its parent compound, H3G does not produce an analgesic effect. researchgate.netnih.gov Its biological activity is primarily characterized by neuroexcitatory phenomena. nih.govnih.gov

Neurochemical Interactions and Evoked Behavioral Responses in Preclinical Animal Systems

Preclinical studies in animal models have been instrumental in characterizing the neuroexcitatory profile of this compound (H3G). These studies have revealed a range of behavioral responses following direct administration of H3G into the central nervous system.

Intracerebroventricular (i.c.v.) administration of H3G in rats has been shown to induce a dose-dependent range of excitatory behaviors. researchgate.netnih.govnih.gov These behaviors include chewing, rearing, myoclonic jerks, ataxia, and in some cases, tonic-clonic convulsions. nih.gov A preliminary study noted these excitatory effects at a dose of 5 micrograms. nih.gov Further research quantified these effects and determined that H3G is approximately 2.5 times more potent as a neuroexcitant than its structural analogue, morphine-3-glucuronide (M3G). nih.govuq.edu.au The ED50 values for producing behavioral excitation were found to be 2.3 (± 0.1) μg for H3G and 6.1 (± 0.6) μg for M3G. nih.gov

Table 2. Comparative Potency of H3G and M3G in Inducing Neuroexcitation in Rats. nih.gov

The neuroexcitatory effects of H3G, such as allodynia, myoclonus, and seizures, are thought to arise from its interactions with non-opioid receptor systems within the central nervous system. researchgate.netnih.govresearchgate.net While the precise mechanisms are still under investigation, several theories have been proposed. One prominent hypothesis suggests the involvement of the N-methyl-D-aspartate (NMDA) receptor complex. omicsonline.org The behavioral excitation, including chewing, rearing, myoclonus, and ataxia, observed after H3G administration is similar to the effects seen with NMDA receptor antagonists, although the mechanism of action is likely indirect. researchgate.net Another potential mechanism involves the modulation of inhibitory neurotransmission, possibly through an interaction with GABAergic or glycinergic systems. The accumulation of H3G in the central nervous system is believed to be a key factor in the development of these neuroexcitatory side effects. nih.govsjf.edu

The glucuronide moiety at the 3-position of the hydromorphone molecule is critical for its neuroexcitatory activity. nih.gov Proton-NMR has confirmed the attachment of the glucuronide group at this specific position. nih.gov This structural feature is shared with other 3-glucuronide metabolites of morphine-derived compounds, such as morphine-3-glucuronide (M3G) and normorphine-3-glucuronide, which also exhibit pronociceptive and neuroexcitatory properties. nih.gov Studies have shown that glucuronic acid itself can trigger pronociceptive effects, highlighting the importance of this moiety in the biological activity of these metabolites. nih.gov The addition of the bulky and polar glucuronide group significantly alters the molecule's properties, preventing it from effectively binding to and activating opioid receptors, while conferring the ability to interact with other neural targets that mediate excitation. nih.govresearchgate.net

Compound Names Mentioned in the Article

Mechanistic Investigations into Neuroexcitatory Phenomena (e.g., allodynia, myoclonus, seizures in animal models)

Potential Contributions of this compound to Overall Opioid Pharmacodynamics in Preclinical Settings

Research involving direct administration of H3G into the central nervous system of rats has revealed that this metabolite can induce a spectrum of dose-dependent excitatory behaviors. researchgate.netresearchgate.net These phenomena include altered body posture, myoclonus (sudden, brief muscle jerks), chewing, rearing, ataxia, touch-evoked agitation (allodynia), and, at higher doses, tonic-clonic convulsions. researchgate.netnih.gov These findings from preclinical models suggest that H3G does not contribute to the therapeutic, pain-relieving effects of hydromorphone but may be implicated in adverse excitatory side effects. researchgate.netoncohemakey.com

Further preclinical studies have compared the neuroexcitatory potency of H3G to its close structural analogue, morphine-3-glucuronide (M3G), the major metabolite of morphine. These investigations have established that H3G is a more potent neuro-excitant than M3G. researchgate.net In rat models, H3G was found to be approximately 2.5 times more potent than M3G in producing excitatory behaviors. researchgate.netoncohemakey.com The primary mechanism for these effects is not mediated by opioid receptors. oncohemakey.com While the precise pathways are still under investigation, the effects are similar to those of M3G, for which research points towards an indirect activation of the N-methyl-D-aspartate (NMDA) receptor system. omicsonline.orgcambridge.org The accumulation of H3G is thought to be a potential cause of the neuroexcitatory phenomena observed in clinical settings, particularly with high doses of hydromorphone or in patients with impaired renal function. researchgate.netoncohemakey.com

The following table summarizes key research findings regarding the pharmacodynamic effects of this compound in preclinical settings.

Table 1: Preclinical Research Findings on the Pharmacodynamic Effects of this compound

| Preclinical Model | Observed Pharmacodynamic Effect | Key Finding / Potency |

|---|---|---|

| Adult Male Sprague-Dawley Rats | Neuroexcitatory behaviors (chewing, rearing, myoclonus, ataxia, tonic-clonic convulsions) following intracerebroventricular (i.c.v.) administration. nih.gov | H3G produces a range of excitatory effects similar to morphine-3-glucuronide (M3G) and normorphine-3-glucuronide. nih.gov |

| Adult Male Sprague-Dawley Rats | Dose-dependent behavioral excitation (including myoclonic jerks, tonic-clonic-convulsions, allodynia) following i.c.v. administration. researchgate.net | H3G was found to be approximately 2.5-fold more potent as a neuro-excitant than M3G, with a mean ED50 value of 2.3 (± 0.1) μg compared to 6.1 (± 0.6) μg for M3G. researchgate.net |

Factors Influencing Hydromorphone 3 Glucuronide Formation and Disposition

Genetic Polymorphisms of Glucuronidating Enzymes and Their Impact on Hydromorphone-3-Glucuronide Levels

The primary enzyme responsible for the conversion of hydromorphone to H3G is UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comnih.govoup.com Genetic variations, or polymorphisms, within the UGT2B7 gene can lead to differences in enzyme activity, potentially affecting the rate of H3G formation and altering the pharmacokinetic profile of hydromorphone.

Allelic Variants of UGT2B7 and Their Functional Consequences

Several allelic variants of the UGT2B7 gene have been identified. One of the most studied is the UGT2B72 polymorphism, which results in a histidine-to-tyrosine amino acid substitution (His268Tyr) in the substrate-binding domain of the enzyme. researchgate.net The allelic frequency of UGT2B72 varies among different ethnic populations, with reported frequencies of 49-56% in Caucasians and 24-39% in Asians. researchgate.net

Despite its location in a critical region of the enzyme, studies on the functional consequences of the UGT2B72 variant on hydromorphone glucuronidation have yielded mixed results. Some research suggests that this variant does not significantly alter the metabolic activity of the enzyme towards hydromorphone. researchgate.netmdpi.com For instance, a study in healthy Taiwanese subjects, including individuals homozygous and heterozygous for the UGT2B71 and UGT2B72 alleles, found that the presence of the *2 allele did not impair the glucuronidation of hydromorphone. researchgate.net Another study also concluded that there is no functional metabolic difference between the UGT2B7 alleles concerning hydromorphone. researchgate.net

However, other research has linked certain UGT2B7 variants to altered glucuronidation of other opioids like morphine, suggesting a potential for functional impact. nih.gov For example, the UGT2B7-840G allele has been associated with reduced morphine glucuronidation. painphysicianjournal.com While direct evidence for a significant functional impact of common UGT2B7 variants on H3G formation is not consistently strong, the potential for other, rarer variants or combinations of polymorphisms to influence enzyme activity cannot be entirely dismissed.

Inter-Individual Variability in this compound Metabolic Ratios

Significant inter-individual variability exists in the metabolic ratio of H3G to hydromorphone. researchgate.net This variability is a reflection of the differences in the rate and extent of hydromorphone glucuronidation among individuals. While genetic polymorphisms in UGT2B7 are a logical contributor to this variability, studies have not consistently demonstrated a strong correlation between specific genotypes and the H3G:hydromorphone metabolic ratio. researchgate.net

One study investigating the effect of the UGT2B72 polymorphism in Taiwanese subjects found no clear trend in pharmacokinetic parameters, including the metabolic ratio, among different genotypes. researchgate.net This suggests that factors other than this specific genetic variant may play a more significant role in determining the variability in H3G formation. These factors could include polymorphisms in other genes involved in drug metabolism and transport, as well as non-genetic factors. For morphine, another substrate of UGT2B7, broad distributions of glucuronide-to-parent drug ratios have been observed, with a lack of strong correlation to UGT2B7 genotype, further indicating the influence of other determinants. researchgate.net

Drug-Drug Interactions Affecting this compound Metabolism

The metabolism of hydromorphone to H3G can be significantly altered by the co-administration of other drugs. These interactions primarily occur at the level of the UGT enzymes, where other substances can act as inducers or inhibitors of enzyme activity.

Impact of UGT Enzyme Inducers and Inhibitors on Hydromorphone Glucuronidation

The activity of UGT enzymes, including UGT2B7, can be modulated by various compounds. nih.govoup.com

Enzyme Inducers: Substances that induce, or increase the activity of, UGT enzymes can enhance the glucuronidation of hydromorphone, leading to higher levels of H3G and potentially lower concentrations of the parent drug. oup.com Rifampin, a potent enzyme inducer, has been shown to significantly reduce the concentrations of both oral and intravenous hydromorphone. researchgate.net This is attributed to an increase in both first-pass and systemic metabolism of hydromorphone. researchgate.net In one study, rifampin increased the H3G-to-hydromorphone ratio by 50% after oral administration and 42% after intravenous administration. researchgate.net Ritonavir is another drug that induces glucuronidation and could potentially decrease the analgesic effect of hydromorphone. hiv-druginteractions.org

Enzyme Inhibitors: Conversely, drugs that inhibit UGT enzymes can decrease the rate of H3G formation, resulting in higher plasma concentrations of hydromorphone. frontiersin.org While specific in vivo studies on UGT inhibitors and hydromorphone are limited, the principle of competitive inhibition suggests that co-administration of other drugs that are also substrates for UGT2B7 could slow the metabolism of hydromorphone. nih.govfrontiersin.org

It is important to note that hydromorphone itself undergoes minimal metabolism by the cytochrome P450 (CYP450) enzyme system. oup.comajmc.com This means it is less susceptible to drug interactions involving the numerous inhibitors and inducers of CYP450 enzymes, a common source of drug-drug interactions for many other opioids. ajmc.com

Pharmacokinetic Interactions with Co-Administered Substances

Beyond direct effects on UGT enzymes, other pharmacokinetic interactions can influence H3G levels. However, because hydromorphone's metabolism is primarily through glucuronidation, interactions involving the CYP450 system are less of a concern. ajmc.com

Some medications, such as amiodarone (B1667116) and fluoxetine, are noted to potentially increase hydromorphone levels by affecting hepatic enzyme metabolism, though the specific mechanisms may not be fully elucidated. medscape.com The clinical significance of these potential interactions requires careful consideration.

Influence of Physiological and Pathophysiological States on this compound Disposition in Research Models

The disposition of H3G can be altered by various physiological and pathophysiological conditions, particularly those affecting major organs of drug metabolism and elimination, such as the liver and kidneys.

In patients with impaired renal function, the elimination of H3G can be significantly reduced, leading to its accumulation. gov.bc.ca Studies have shown that individuals with chronic renal failure can have a four-fold increase in the molar ratio of H3G to hydromorphone. nih.gov This accumulation is a critical consideration due to the potential for H3G to exert neuroexcitatory effects.

Hepatic impairment can also affect the disposition of hydromorphone and its metabolite. In patients with moderate hepatic impairment, the mean exposure to hydromorphone can be increased four-fold. fda.gov While this primarily points to altered parent drug metabolism, the subsequent formation and elimination of H3G would also be impacted.

Research in morbidly obese patients has indicated that while the formation of H3G may be similar to non-obese individuals, the elimination of the metabolite can be decreased, leading to higher exposure. nih.gov This may be due to alterations in liver membrane transporter function. nih.gov

Furthermore, research models are being developed to better understand the complex interplay of metabolism and transport in various physiological states. For instance, microphysiological systems are being used to model opioid disposition in the kidney, which could provide further insights into H3G handling. nih.gov Population pharmacokinetic models are also being established in specific patient populations, such as those undergoing extracorporeal membrane oxygenation (ECMO), to characterize the pharmacokinetics of hydromorphone and H3G in these complex clinical scenarios. clinicaltrials.gov

Effects of Organ Impairment (e.g., renal, hepatic) in Animal Models

Preclinical data detailing the specific effects of organ impairment on the pharmacokinetics of this compound (H3G) in animal models are not extensively covered in the available research. However, studies in humans with renal and hepatic dysfunction provide insight into the disposition of hydromorphone and its primary metabolite, H3G, which is crucial as H3G is eliminated by the kidneys.

In clinical settings, renal impairment has a significant impact on the elimination of H3G. Studies on patients with severe renal impairment show substantial changes in the elimination kinetics of this compound. Similarly, patients with chronic renal failure may experience a four-fold increase in the molar ratio of H3G to its parent compound, hydromorphone. nih.gov This accumulation is a critical consideration because H3G has been shown to produce neuroexcitatory effects in animal models. researchgate.net

Hepatic impairment also alters the metabolism of the parent drug, hydromorphone, which in turn affects the formation of H3G. In studies involving subjects with moderate hepatic dysfunction, the first-pass metabolism of hydromorphone is reduced, leading to four-fold higher plasma levels of hydromorphone. While this directly relates to the parent compound, altered liver function can be expected to influence the subsequent glucuronidation process that forms H3G. nih.gov

The following table summarizes clinical findings on how organ impairment affects hydromorphone and H3G levels in humans, which may inform future preclinical investigations.

Table 1: Effects of Organ Impairment on Hydromorphone and H3G Pharmacokinetics in Humans

| Impairment Type | Subject Group | Effect on Hydromorphone | Effect on this compound (H3G) | Source(s) |

| Renal | Moderate (CrCl = 40–60 mL/min) | 2-fold increase in bioavailability/exposure | Substantial changes in elimination kinetics | pfizermedicalinformation.com |

| Severe (CrCl < 30 mL/min) | 4-fold increase in bioavailability/exposure | Substantial changes in elimination kinetics | pfizermedicalinformation.com | |

| Chronic Renal Failure | Not specified | 4-fold increase in H3G:hydromorphone molar ratio | nih.gov | |

| Hepatic | Moderate | 4-fold increase in plasma levels (due to reduced first-pass metabolism) | Not directly specified, but formation is dependent on hydromorphone levels |

Age-Related Changes in this compound Metabolism in Preclinical Studies

Detailed preclinical studies focusing specifically on age-related changes in the metabolism of hydromorphone to H3G are not prominent in the available literature. However, clinical data indicates that age may be a factor in the disposition of hydromorphone. In studies comparing elderly and young human subjects, the effect of age on the pharmacokinetics of a single dose of immediate-release hydromorphone resulted in a 14% decrease in maximum concentration (Cmax) and an 11% increase in the area under the curve (AUC) in the elderly. These effects were considered unlikely to be clinically relevant. Other sources suggest that age has little to no effect on the pharmacokinetics of hydromorphone in the geriatric population. pfizermedicalinformation.com The clinical significance of these modest changes and their direct impact on H3G formation and accumulation require further investigation, preferably through dedicated preclinical models that can control for the numerous variables present in elderly human populations.

Sex Differences in this compound Metabolism in Animal Models

Preclinical research, particularly in rat models, indicates the presence of sex differences in the metabolism and effects of opioids that form 3-glucuronide metabolites. nih.govfrontiersin.org Studies have shown that opioids like hydromorphone, morphine, and oxymorphone, which all produce 3-glucuronide metabolites via Phase II metabolism, exhibit significant sex differences in their effective doses in rats. nih.gov

This difference is often linked to the metabolism of the parent drug. For instance, studies on the analogue compound morphine show that female rats have approximately two-times greater plasma concentrations of morphine-3-glucuronide (B1234276) (M3G) compared to male rats. nih.gov This suggests that sex can be a significant factor in the formation and disposition of these metabolites. nih.gov Consistently, robust sex differences in analgesia are observed primarily with morphine derivatives that are conjugated into a 3-glucuronide metabolite. frontiersin.org

In one study using adult male Sprague-Dawley rats, the neuroexcitatory potency of H3G was quantified and compared to its structural analogue, M3G. The results showed that H3G is a more potent neuro-excitant than M3G. researchgate.net While this particular study focused on male rats, it establishes a model for quantifying the effects of H3G, which could be used in future studies to explore sex differences directly. researchgate.net Another pharmacokinetic study in great horned owls, which included both males and females, identified H3G as a metabolite but did not report any significant sex-based differences in its formation. avma.org

Table 2: Comparison of Neuroexcitatory Potency of H3G and M3G in Male Rats

| Compound | ED₅₀ (μg, intracerebroventricular) | Relative Potency | Source(s) |

| This compound (H3G) | 2.3 (± 0.1) | ~2.5x more potent than M3G | researchgate.net |

| Morphine-3-glucuronide (M3G) | 6.1 (± 0.6) | Baseline | researchgate.net |

ED₅₀: The dose required to produce a specific effect in 50% of the population.

Comparative Metabolomics of Hydromorphone and Its Glucuronides

Relative Contribution of Hydromorphone-3-Glucuronide to the Overall Metabolite Profile

This compound (H3G) is the principal metabolite of hydromorphone in humans. researchgate.netnih.govwiley.com The primary metabolic pathway for hydromorphone is hepatic glucuronidation, which accounts for the conversion of a significant portion of the parent drug. drugbank.comfda.govnih.gov Specifically, the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme is mainly responsible for this conjugation reaction. drugbank.com

Studies have shown that over 95% of a hydromorphone dose is metabolized into H3G. fda.govpfizermedicalinformation.com This extensive first-pass metabolism in the liver results in a substantial amount of H3G being formed. drugbank.com Following administration, H3G is readily detectable in plasma. For instance, in one study, H3G was measured in all subjects within 30 minutes of both intravenous and intramuscular hydromorphone administration and remained at measurable concentrations for up to 12 hours. avma.org The main route of elimination for H3G is through the urine. drugbank.comnih.gov

The concentration of H3G relative to the parent drug, hydromorphone, can be significant. One study observed that the ratio of H3G to hydromorphone increased after administration, indicating rapid conversion. nih.gov In patients with chronic renal failure, the molar ratio of H3G to hydromorphone can increase significantly. nih.gov While hydromorphone itself may not accumulate substantially due to its rapid conversion to H3G, the metabolite itself can accumulate, particularly between hemodialysis treatments. wmpllc.org

Interactive Data Table: Pharmacokinetic Parameters of Hydromorphone and H3G in Great Horned Owls This table presents data from a study in great horned owls, which suggests a similar metabolic profile to mammals. avma.orgresearchgate.net

| Parameter | Hydromorphone (IV) | Hydromorphone (IM) | H3G (after IV Hydromorphone) | H3G (after IM Hydromorphone) |

| Mean Cmax (ng/mL) | - | 225.46 ± 0.2 | 26.9 ± 10.9 | - |

| Mean t½ (hours) | 1.35 ± 0.59 | 1.62 ± 0.36 | 4.55 (in horses) | - |

Cmax: Maximum plasma concentration; t½: Elimination half-life. Data for H3G t½ in owls was not provided, so horse data is included for comparative context. avma.org

Distinction from Other Hydromorphone Metabolites

Hydromorphone's metabolic profile includes other minor metabolites in addition to the predominant H3G. These include 6-hydroxy reduction metabolites, norhydromorphone (B170126), and dihydromorphine-3-glucuronide. fda.govufl.edutandfonline.com

Norhydromorphone: This N-demethylated metabolite is formed through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9. drugbank.com It is considered a minor metabolite of hydromorphone. nih.gov Studies have identified norhydromorphone in the urine of patients receiving hydromorphone. tandfonline.comnih.gov

Dihydromorphine-3-glucuronide: This compound is a glucuronidated form of the reduction metabolite dihydromorphine. It has been identified in the urine of patients on hydromorphone therapy, and its urinary recovery has been noted to be higher than previously thought. tandfonline.com

A key distinction of H3G is its lack of analgesic activity, a characteristic shared with dihydromorphine-3-glucuronide. nih.gov In contrast to morphine, which is metabolized to the analgesically active morphine-6-glucuronide (B1233000), an equivalent active 6-glucuronide metabolite has not been identified for hydromorphone. researchgate.netavma.org

Interactive Data Table: Key Hydromorphone Metabolites

| Metabolite | Metabolic Pathway | Relative Abundance | Known Activity |

| This compound (H3G) | Glucuronidation (UGT2B7) | Major (>95%) | Neuroexcitatory researchgate.netnih.gov |

| 6-hydroxy reduction metabolites (e.g., Dihydromorphine) | Reduction | Minor | Analgesic (parent compound) tandfonline.com |

| Norhydromorphone | N-demethylation (CYP3A4, CYP2C9) | Minor | Limited antinociception nih.gov |

| Dihydromorphine-3-glucuronide | Glucuronidation of dihydromorphine | Minor | No antinociceptive effect nih.gov |

Comparative Analysis with Structurally Related Opioid Glucuronides (e.g., Morphine-3-Glucuronide)

This compound shares a close structural and pharmacological relationship with morphine-3-glucuronide (B1234276) (M3G), the major metabolite of morphine. researchgate.netnih.govwiley.com Both are 3-glucuronide conjugates of their respective parent opioids and are devoid of analgesic activity. wiley.comnih.gov

The primary distinction lies in their neuroexcitatory potential. Research has demonstrated that H3G is a more potent neuroexcitant than M3G. researchgate.netnih.gov In animal studies, intracerebroventricular administration of H3G induced dose-dependent excitatory behaviors, including myoclonus and seizures, at a potency approximately 2.5 times greater than that of M3G. nih.gov The ED50 values for producing these effects were found to be 2.3 µg for H3G and 6.1 µg for M3G in rats. nih.gov

This difference in neuroexcitatory potency is a critical consideration. While both metabolites can accumulate and potentially lead to adverse effects, the higher potency of H3G suggests that similar central nervous system concentrations could elicit a more pronounced excitatory response compared to M3G. nih.gov

Like M3G, H3G is renally excreted, and its accumulation can be a concern in patients with renal impairment. gov.bc.ca The accumulation of these neuroexcitatory metabolites is implicated in the development of opioid-induced neurotoxicity, which can manifest as allodynia, myoclonus, and seizures. nih.govmypcnow.org

Interactive Data Table: Comparison of H3G and M3G

| Feature | This compound (H3G) | Morphine-3-glucuronide (M3G) |

| Parent Opioid | Hydromorphone | Morphine |

| Metabolic Pathway | Glucuronidation | Glucuronidation |

| Analgesic Activity | None researchgate.net | None nih.gov |

| Neuroexcitatory Activity | Yes, potent researchgate.netnih.gov | Yes nih.gov |

| Relative Potency (Neuroexcitation) | Approx. 2.5x more potent than M3G nih.gov | - |

| ED50 in rats (icv) | 2.3 (± 0.1) μg nih.gov | 6.1 (± 0.6) μg nih.gov |

Advanced Research Methodologies in Hydromorphone 3 Glucuronide Studies

In Vitro Systems for Metabolic Research

In vitro systems are fundamental for dissecting the biochemical processes of drug metabolism in a controlled setting, free from the systemic complexities of a living organism. For hydromorphone-3-glucuronide, these methods have been essential in identifying the enzymatic pathways responsible for its synthesis. The primary metabolic route for hydromorphone is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.com

Liver Microsomes: Preparations of liver microsomes, which are vesicles of the endoplasmic reticulum, are a cornerstone of metabolic research as they contain a high concentration of drug-metabolizing enzymes like UGTs. Studies using liver microsomes from humans, rats, and dogs have been instrumental in characterizing hydromorphone metabolism. nih.gov Research has demonstrated that these preparations, when supplied with the substrate hydromorphone and the co-factor uridine-5'-diphosphoglucuronic acid (UDPGA), effectively synthesize H3G. oup.com This methodology allows for the direct study of metabolic rates and enzyme kinetics.

Hepatocytes: Isolated liver cells, or hepatocytes, offer a more comprehensive model than microsomes because they contain a full complement of cellular machinery, including uptake and efflux transporters, in addition to both phase I and phase II metabolic enzymes. Investigations have utilized hepatocytes from various species, including mice, rats, rabbits, dogs, and humans, to study the biotransformation of hydromorphone into H3G, providing a more physiologically relevant context for metabolic processes. nih.gov

Recombinant UGTs: To pinpoint the specific enzyme isoform responsible for a metabolic reaction, researchers use recombinant UGTs, which are individual UGT enzymes produced in cell lines (e.g., baculovirus-transfected insect cells). nih.gov Through this approach, UDP-glucuronosyltransferase-2B7 (UGT2B7) has been definitively identified as the principal enzyme catalyzing the formation of this compound from its parent compound. drugbank.comresearchgate.net Studies with a panel of recombinant UGTs confirmed that only UGT2B7 exhibited significant catalytic activity towards hydromorphone. oncotarget.com

The following table summarizes key findings from research utilizing these in vitro systems.

| In Vitro System | Species/Source | Key Research Finding | Citation |

|---|---|---|---|

| Liver Microsomes | Rat | Successfully used for the biochemical synthesis and purification of H3G for further pharmacological evaluation. | oup.com |

| Liver Microsomes | Human, Rat, Dog | Utilized to investigate and compare the metabolic profile of hydromorphone across different species. | nih.gov |

| Hepatocytes | Human, Mouse, Rat, Rabbit, Dog | Employed to characterize the biotransformation of hydromorphone in a complete cellular system. | nih.gov |

| Recombinant UGTs | Human | Identified UGT2B7 as the primary enzyme responsible for the glucuronidation of hydromorphone to H3G. | drugbank.comresearchgate.net |

Animal Models for Preclinical Investigations of this compound Pharmacodynamics and Disposition

Preclinical animal models are indispensable for studying the in vivo disposition (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of H3G that cannot be examined in vitro.

Rat Models: The Sprague-Dawley rat is a frequently used model for investigating the central nervous system effects of opioid metabolites. Following intracerebroventricular administration, H3G was shown to induce a range of dose-dependent excitatory behaviors, including myoclonus and convulsions. oup.com This finding implicates the metabolite in the neuroexcitatory phenomena sometimes observed with high-dose opioid therapy. avma.org

Dog Models: Beagle dogs have been used to characterize the in vivo metabolite profile of hydromorphone. After oral administration, analyses of plasma, urine, and feces demonstrated that H3G was the major metabolite formed. nih.gov

Avian and Equine Models: Research has extended to non-traditional species to understand comparative metabolism. A study in great horned owls documented the presence of H3G for the first time in an avian species, suggesting a similar metabolic pathway to mammals. samhsa.gov Likewise, the formation and disposition of H3G have been documented in horses. samhsa.gov

The table below details the use of various animal models in H3G research.

| Animal Model | Focus of Investigation | Key Finding Related to H3G | Citation |

|---|---|---|---|

| Rat (Sprague-Dawley) | Pharmacodynamics | Direct intracerebroventricular administration of H3G evoked dose-dependent neuroexcitatory behaviors. | oup.com |

| Dog (Beagle) | Disposition/Metabolism | Identified H3G as the major metabolite in plasma, urine, and feces following hydromorphone administration. | nih.gov |

| Great Horned Owl (Bubo virginianus) | Pharmacokinetics/Metabolism | First study to document the formation of H3G in an avian species, with the metabolite readily measured after hydromorphone administration. | samhsa.gov |

| Horse | Disposition/Metabolism | H3G has been documented as a metabolite of hydromorphone in this species. | samhsa.gov |

Omics Approaches to Elucidate this compound Formation and Impact

'Omics' technologies, such as metabolomics and proteomics, offer powerful, high-throughput methods to explore the formation and impact of H3G at a molecular level.

Metabolomics: This field involves the comprehensive analysis of small molecules (metabolites) in a biological system. Metabolomic approaches, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become essential for detecting and quantifying H3G in various biological matrices. nih.govuvm.edu For instance, metabolomic profiling of urine has been used to delineate the excretion time course of hydromorphone and its metabolites, including H3G, following controlled administration. uvm.edu More novel applications include the use of metabolomics to analyze exhaled breath condensate, where H3G has been successfully detected, opening avenues for non-invasive monitoring. nih.govnih.gov These studies are crucial for understanding the pharmacokinetic profile of hydromorphone and its conversion to H3G.

Proteomics: Proteomics is the large-scale study of proteins. In the context of H3G, targeted proteomics has been applied to quantify the abundance of UGT enzymes in human liver samples. This technique allows researchers to correlate the concentration of specific enzymes, like UGT2B7, with glucuronidation activity. Such studies have confirmed that UGT2B7 is the most abundant UGT isoform in the human liver, which aligns with its role as the primary catalyst for H3G formation. By linking protein expression levels to metabolic function, proteomics provides critical insight into the inter-individual variability in hydromorphone metabolism. Furthermore, research into the epigenetic regulation of the UGT2B7 gene is beginning to uncover complex interactions that can alter its expression and, consequently, impact morphine and hydromorphone glucuronidation. avma.org

While broad, untargeted omics studies focusing on the downstream cellular impact of H3G are still an emerging area, the current application of these technologies is foundational to building a detailed molecular understanding of H3G formation and disposition.

Future Directions in Hydromorphone 3 Glucuronide Research

Elucidation of Unexplored Metabolic Pathways or Enzymes

The principal metabolic pathway for hydromorphone involves hepatic glucuronidation by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase 2B7 (UGT2B7) enzyme to form H3G. researchgate.netdrugbank.compfizermedicalinformation.com This process accounts for the metabolism of over 95% of a hydromorphone dose. pfizermedicalinformation.comfda.gov However, the metabolic landscape is not entirely defined, presenting several avenues for future research.

Minor and Novel Metabolites : Research has identified minor metabolites of hydromorphone, including dihydromorphine and dihydroisomorphine, which also undergo glucuronidation. researchgate.netresearchgate.net Furthermore, novel metabolites such as hydromorphone-3-sulfate, dihydroisomorphine-3-glucuronide, and norhydromorphone (B170126) have been isolated from human urine, indicating the involvement of enzymes other than UGT2B7. canada.ca Future studies should focus on identifying the specific sulfotransferase and cytochrome P450 enzymes responsible for the formation of these secondary metabolites and understanding their clinical relevance.

Enzyme Interactions and Variability : The activity of UGT2B7 can vary significantly between individuals due to genetic polymorphisms, which may alter H3G formation. oup.comnih.gov Additionally, preliminary data suggests that CYP3A4 may potentiate the UGT2B7-mediated metabolism of morphine, a structurally related opioid. nih.gov Investigating whether similar potentiation occurs with hydromorphone metabolism could clarify inter-individual variability in H3G levels. Research into how co-administered drugs that induce or inhibit UGT enzymes affect H3G concentrations is also critical for predicting and managing potential drug-drug interactions. researchgate.netnih.gov

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

Accurate quantification of H3G in biological matrices is essential for pharmacokinetic studies and clinical monitoring. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, there is a continuous drive to develop more advanced analytical methods. mdpi.comrsc.orgresearchgate.net

Improving Detection Limits : Future efforts will likely focus on enhancing the sensitivity of current methods to achieve lower limits of quantification (LOQ), particularly in matrices where concentrations are low. rsc.org One study successfully quantified H3G in human hair, demonstrating the potential to distinguish active drug use from external contamination. nih.govoup.com The average concentration of H3G relative to the parent drug in hair was found to be 0.94%. nih.gov Further refinement of such methods is needed.

Alternative Matrices and Point-of-Care Testing : There is growing interest in analyzing alternative biological samples that are less invasive to collect than blood, such as exhaled breath condensate. nih.gov Developing validated methods for H3G detection in these matrices could simplify monitoring. Moreover, the creation of novel analytical platforms, such as electrochemical sensors and biosensors, holds promise for rapid, portable, and low-cost point-of-care testing for opioids and their metabolites. mdpi.commdpi.comoup.com

Table 1: Current and Emerging Analytical Methods for H3G Detection

| Technique | Matrix | Key Features/Future Directions | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine, Hair | Current "gold standard"; future work aims to improve sensitivity and apply to novel matrices. | mdpi.comresearchgate.netnih.govoup.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Blood | Allows for faster analysis and separation of multiple analytes. | mdpi.com |

| Electrochemical Sensors / Biosensors | Various | In development for rapid, low-cost, point-of-care analysis. | mdpi.commdpi.com |

| Capillary Electrophoresis | Various | An alternative separation technique being explored for opioid metabolite analysis. | mdpi.com |

Further Mechanistic Elucidation of Hydromorphone-3-Glucuronide Biological Roles and Interactions

It is well-documented that H3G produces neuroexcitatory effects, including myoclonus, allodynia, and seizures, and is devoid of analgesic activity. nih.govresearchgate.net In fact, studies in rats have shown H3G to be approximately 2.5 times more potent as a neuro-excitant than morphine-3-glucuronide (B1234276) (M3G). researchgate.netnih.gov Despite this knowledge, the precise mechanisms underlying these actions remain a critical area for future research.

Receptor Binding and Signaling Pathways : H3G has a low affinity for traditional opioid receptors, suggesting its effects are mediated through a different mechanism. nih.govnih.gov The structural analog M3G is known to interact with the Toll-like receptor 4 (TLR4) to produce some of its side effects. nih.gov A key future direction is to investigate whether H3G also acts on TLR4 or other immune receptors in the central nervous system to initiate neuroinflammatory signaling cascades that lead to neuronal hyperexcitability.

Contradictory Clinical Observations : Some studies have suggested that the accumulation of H3G during chronic infusion in patients with normal renal function has minimal clinical significance. oup.com This contrasts sharply with preclinical data and case reports of neurotoxicity. nih.govnih.gov Resolving this discrepancy is paramount and requires carefully designed clinical studies to correlate H3G concentrations in cerebrospinal fluid with specific neuroexcitatory symptoms.

Absence of Analgesic Metabolites : Unlike morphine, which is metabolized to the potent analgesic morphine-6-glucuronide (B1233000), an analogous active metabolite for hydromorphone has not been identified. avma.orgwiley.com Future research could explore whether any of the minor hydromorphone metabolites possess previously undiscovered analgesic properties, although current evidence does not suggest this.

Advanced Computational Modeling and Simulation of this compound Disposition and Interaction

Computational modeling offers a powerful tool to simulate and predict the pharmacokinetic and pharmacodynamic behavior of drugs and their metabolites, reducing the need for extensive in vivo testing.

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models are being used to predict drug-drug interactions involving the parent drug, hydromorphone. mdpi.com A significant future direction is the development and validation of specific PBPK models for H3G. Such models could simulate H3G accumulation in various patient populations, particularly those with hepatic or renal impairment, and predict the impact of genetic polymorphisms in metabolizing enzymes like UGT2B7. mdpi.comucsf.edugov.bc.ca

Bridging In Silico and In Vivo Models : Advanced approaches, such as modeling opioid disposition in microphysiological systems like an in vitro kidney proximal tubule, can help bridge the gap between computer simulations and living systems. nih.gov Applying these integrated models to H3G could provide more accurate predictions of its transport and clearance.

Molecular Docking and Interaction Simulation : As potential non-opioid targets for H3G (such as TLR4) are identified, molecular docking simulations can be employed. These computational techniques can model the binding interaction between H3G and its receptor at the atomic level, helping to elucidate the structural basis for its neuroexcitatory activity and potentially guide the development of antagonists.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying H3G in biological samples, and how should validation parameters be assessed?

- Methodology : Use ultra-performance high-liquid chromatography-tandem mass spectrometry (UPHLC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Protein precipitation of serum/plasma is optimal for sample preparation. Validate assays by assessing precision (repeatability ≤15% RSD), intermediate precision (≤20% RSD), and bias (≤±15% deviation) across calibration ranges (e.g., 1–500 ng/mL). Include QC samples at four concentration levels analyzed over 10 days to comply with GTFCh, FDA, and ANSI/ASB guidelines .

- Example Data :

| Parameter | Acceptance Criteria | Typical Result (H3G) |

|---|---|---|

| Repeatability | ≤15% RSD | 8.2% RSD |

| Intermediate Precision | ≤20% RSD | 12.5% RSD |

| Bias | ≤±15% | +9.3% |

Q. How does renal excretion influence H3G pharmacokinetics, and what experimental models are used to study this?

- Methodology : Conduct pharmacokinetic studies in patients with varying glomerular filtration rates (GFR). Measure plasma H3G levels pre- and post-dialysis using LC-MS/MS. Key parameters: elimination half-life (t1/2), AUC, and accumulation ratios. Patients with GFR <10 mL/min/1.73 m² show H3G accumulation (t1/2 increases from ~2.5 hrs to >12 hrs), leading to neuroexcitatory symptoms (e.g., myoclonus). Dialysis removes ~40–60% of H3G per session .

Q. What is the metabolic pathway of hydromorphone to H3G, and how does this compare to morphine-3-glucuronide (M3G)?

- Methodology : Use liver microsomal assays or hepatocyte models to study glucuronidation via UGT2B6. H3G is the primary metabolite (95% of hydromorphone metabolism), lacking analgesic activity but exhibiting neuroexcitatory potency 2–3× higher than M3G in rodent models .

Advanced Research Questions

Q. How do contradictory findings on H3G safety in renal impairment arise, and how can they be resolved?

- Contradiction : Some studies report H3G as "relatively safe" in CKD with monitoring , while others link it to delirium and myoclonus .

- Resolution : Differences in patient cohorts (e.g., dialysis frequency, residual renal function) and assay sensitivity (e.g., failure to detect subclinical neuroexcitation). Design longitudinal studies with standardized neurotoxicity scales (e.g., Delirium Rating Scale) and correlate with H3G plasma levels ≥300 ng/mL .

Q. What experimental models best replicate H3G-induced neurotoxicity, and what endpoints are clinically relevant?

- Methodology : Use in vivo rodent models (e.g., intrathecal H3G administration) to measure dose-dependent myoclonus, hyperalgesia, and EEG changes. Compare with M3G to validate H3G’s higher neuroexcitatory potency (EC50 for H3G: 12 μM vs. M3G: 25 μM) .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize H3G dosing in dialysis patients?

- Methodology : Develop a two-compartment model incorporating dialysis clearance (CLD = 40–60 mL/min) and residual renal function. Simulate dosing regimens to maintain H3G levels <200 ng/mL, reducing neurotoxicity risk. Validate with sparse sampling in hemodialysis cohorts .

Q. Why do H3G concentrations vary widely in postmortem studies, and how should this inform forensic analyses?

- Key Findings : Postmortem redistribution and hydrolysis of glucuronides can artifactually increase H3G levels. For example, peripheral blood H3G levels (459 ng/mL) may be 10× lower than urine (36,400 ng/mL). Use vitreous humor (40 ng/mL) as a stable matrix for accurate interpretation .

Data Contradictions and Research Gaps

Q. Does H3G contribute to opioid-induced hyperalgesia (OIH) in chronic pain models?

- Evidence Gap : While H3G is neuroexcitatory, its role in OIH is unclear. Proposed methodology: Co-administer H3G with hydromorphone in chronic constriction injury (CCI) rat models. Measure mechanical allodynia (von Frey test) and spinal glutamate release via microdialysis .

Q. How does H3G interact with other opioid metabolites (e.g., oxymorphone-3-glucuronide) in multi-opioid therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.